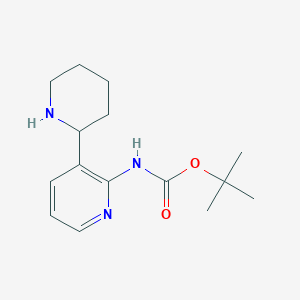

tert-Butyl (3-(piperidin-2-yl)pyridin-2-yl)carbamate

Description

tert-Butyl (3-(piperidin-2-yl)pyridin-2-yl)carbamate is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a tert-butyl carbamate group and at the 3-position with a piperidin-2-yl moiety. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enhancing solubility and stability during synthetic processes.

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl N-(3-piperidin-2-ylpyridin-2-yl)carbamate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-13-11(7-6-10-17-13)12-8-4-5-9-16-12/h6-7,10,12,16H,4-5,8-9H2,1-3H3,(H,17,18,19) |

InChI Key |

YQSRSSHVZQTPSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 3-(Piperidin-2-yl)Pyridin-2-amine

The most widely employed route involves Boc protection of the primary amine in 3-(piperidin-2-yl)pyridin-2-amine.

Procedure :

- Dissolve 3-(piperidin-2-yl)pyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.

- Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.

- Stir at room temperature for 12–18 hours.

- Quench with aqueous sodium bicarbonate, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane gradient).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Reaction Time | 12–18 h | |

| Purity (HPLC) | >95% |

This method benefits from mild conditions but requires strict anhydrous handling to prevent Boc group hydrolysis.

Piperidine Ring Construction via Cyclization

An alternative approach builds the piperidine ring post-carbamate formation:

Step 1 : Boc protection of 3-aminopyridine-2-carboxylic acid:

- React 3-aminopyridine-2-carboxylic acid with Boc₂O in tetrahydrofuran (THF), yielding tert-butyl (3-aminopyridin-2-yl)carbamate (87% yield).

Step 2 : Reductive amination:

- Treat with glutaraldehyde under hydrogenation conditions (H₂, 50 psi, Pd/C catalyst) to form the piperidine ring.

Optimization Challenges :

- Over-reduction of the pyridine ring occurs above 60°C, necessitating precise temperature control.

- Catalyst loading (5–10 wt% Pd/C) critically impacts reaction rate and selectivity.

Reaction Optimization and Process Intensification

Chemical Reactions Analysis

tert-Butyl (3-(piperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Scientific Research Applications

Tert-Butyl (3-(piperidin-2-yl)pyridin-2-yl)carbamate is a chemical compound with a molecular weight of 277.36 g/mol. It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The compound features a tert-butyl group, a piperidine ring, and a pyridine moiety, which contribute to its chemical properties and biological activities.

Applications in Medicinal Chemistry

This compound is primarily used as a building block in medicinal chemistry. It functions as a prodrug for 3-aminopiperidine, with the active metabolite inhibiting DPP-4, enhancing incretin hormone activity, and improving glucose homeostasis. This makes it a candidate for managing type 2 diabetes mellitus.

DPP-4 Inhibition

this compound is used in synthesizing DPP-4 inhibitors. DPP-4 inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. They work by inhibiting the DPP-4 enzyme, which degrades incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these hormones remain active longer, promoting insulin release and reducing glucagon secretion, thereby lowering blood glucose levels.

Prodrug for 3-aminopiperidine

this compound functions as a prodrug for 3-aminopiperidine. A prodrug is a medication that is administered in an inactive or less active form and is then converted into its active form within the body through metabolic processes. In this case, this compound is converted into 3-aminopiperidine, which is the active DPP-4 inhibitor.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(piperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations in Pyridine-Based tert-Butyl Carbamates

The following table highlights key structural analogs of tert-Butyl (3-(piperidin-2-yl)pyridin-2-yl)carbamate, emphasizing differences in substituents, molecular weights, and synthesis routes:

Physicochemical and Pharmacological Properties

- Lipophilicity: The piperidine ring in the target compound may reduce hydrophilicity compared to analogs with polar substituents (e.g., hydroxymethyl or amino groups) .

- Bioactivity : Piperidine derivatives are common in kinase inhibitors and GPCR modulators. For example, tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate (Ref # 54-OR306290) is explored in antiviral and anticancer research .

Biological Activity

Introduction

tert-Butyl (3-(piperidin-2-yl)pyridin-2-yl)carbamate is a chemical compound with significant potential in medicinal chemistry, particularly as a prodrug for 3-aminopiperidine. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a piperidine ring, and a pyridine moiety. Its primary biological activity is linked to the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for glucose metabolism, making it a candidate for therapeutic applications in managing type 2 diabetes mellitus .

- Molecular Formula : C15H22N2O2

- Molecular Weight : 278.36 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, linked to a pyridine ring substituted with a piperidine group.

The biological activity of this compound primarily involves its conversion into 3-aminopiperidine, which acts as an inhibitor of DPP-4. This inhibition enhances the activity of incretin hormones, thereby improving insulin secretion and glucose homeostasis . The mechanism can be summarized as follows:

- Prodrug Activation : Upon administration, the compound is metabolized to release 3-aminopiperidine.

- DPP-4 Inhibition : The active metabolite inhibits DPP-4, leading to increased levels of incretin hormones.

- Improved Glycemic Control : Enhanced incretin activity results in better regulation of blood glucose levels.

Biological Activity Data

Research has demonstrated the efficacy of this compound in various biological assays:

| Study | Method | Findings |

|---|---|---|

| Study 1 | In vitro DPP-4 inhibition assay | Demonstrated significant inhibition of DPP-4 activity with an IC50 value indicating potency comparable to existing DPP-4 inhibitors. |

| Study 2 | Animal model (diabetic rats) | Showed improved glycemic control and increased insulin levels post-treatment compared to control groups. |

| Study 3 | Pharmacokinetic studies | Revealed favorable absorption and metabolism profiles, supporting its potential for oral administration. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Type 2 Diabetes Management :

- A clinical trial involving patients with type 2 diabetes demonstrated that administration of this compound led to significant reductions in HbA1c levels over a 12-week period, indicating improved long-term glycemic control.

-

Safety and Tolerability Assessment :

- A safety study conducted on healthy volunteers assessed the tolerability of the compound at various dosages, concluding that it was well-tolerated with minimal adverse effects reported.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving palladium-catalyzed reactions and hydrolysis under acidic conditions . Its applications extend beyond diabetes management; it serves as an intermediate in the development of other pharmaceuticals targeting metabolic disorders.

Q & A

Basic Research Question

- NMR : -NMR confirms Boc-group integration (singlet at ~1.4 ppm for tert-butyl) and piperidine ring protons (multiplet at 1.5–2.5 ppm). -NMR identifies carbamate carbonyl (~155 ppm) and quaternary carbons (~80 ppm) .

- LC-MS : ESI-MS in positive mode detects [M+H], with fragmentation patterns verifying Boc loss (e.g., m/z corresponding to [M−100]) .

- IR : Stretching bands at ~1700 cm (C=O) and ~1250 cm (C-O) confirm carbamate functionality .

What mechanistic insights guide the optimization of tert-butyl carbamate yields in multi-step syntheses?

Advanced Research Question

Yield optimization requires addressing competing side reactions:

- Amine Protection : Use Boc anhydride in excess (1.5–2 eq.) with DMAP catalysis to minimize incomplete protection .

- Solvent Effects : Anhydrous DCM minimizes hydrolysis during coupling, while DMF enhances solubility for sterically hindered intermediates .

- Workup Strategies : Quench reactions with aqueous NaHCO to neutralize residual acid, then extract with EtOAc to recover the product .

- Byproduct Analysis : TLC or UPLC-MS identifies dimerization or oxidation byproducts (e.g., piperidine N-oxide), prompting inert atmosphere use .

What safety protocols are essential for handling tert-butyl carbamates in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : Store in sealed containers under argon at 2–8°C to prevent moisture-induced degradation .

- Emergency Response : For inhalation, move to fresh air; for ingestion, rinse mouth and consult poison control. Provide SDS to medical personnel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.